

Ibogaine Co-Therapy Protocol: Vitamin Infusion & Clinical Applications

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Ibogaine

CAS No.: 83-74-9

Cat. No.: S563588

Get Quote

| Protocol Component | Specific Details |
|----------------------------------|--|
| Core Therapeutic Agent | Ibogaine hydrochloride; single "flood dose" (e.g., 500-1200 mg) administered orally in capsules over 1.5-7 hours [1] [2] |
| Cardioprotective Co-Therapy | Magnesium infusion; administered pre- and peri-treatment to prevent QT interval prolongation and arrhythmia [1] [3] [4] |
| Nutritional/Vitamin Support | Vitamin infusions; described as part of a "patent-pending co-therapy protocol" to promote cellular function [1] [2] |
| Post-Treatment Metabolic Support | Lactulose; administered post-treatment to accelerate ibogaine metabolism and clearance [1] |
| Maintenance Dosing | Microdosing regimen (e.g., 20 mg/day ibogaine HCl) post-discharge [1] |

Documented Clinical Outcomes

| Condition Studied | Reported Efficacy | Study Type & Citation |
|-------------------------------------|---|---|
| Traumatic Brain Injury (TBI) & PTSD | Significant improvements in disability scores (WHO DAS 2.0), PTSD (88% reduction), depression (87%), and anxiety (81%) one month post-treatment [3]. | Observational Study (n=30 veterans) [3] |
| Multiple Sclerosis (MS) | Significant lesion shrinkage on MRI, decreased Apparent Diffusion Coefficient (suggesting remyelination), resolution of motor and bladder issues [1]. | Case Report (2 patients) [1] |
| Severe Neuropathic Pain | Marked reduction in pain scores (DN4, NPSI, NPQ) following inpatient flood dose and subsequent outpatient microdosing [2]. | Case Report (1 patient) [2] |
| Substance Use Disorders | Alleviation of withdrawal symptoms, reduced drug cravings, and sustained abstinence from opioids, cocaine, and alcohol [5] [6] [4]. | Anecdotal Reports & Preclinical Studies [5] [6] [4] |

Primary Safety Considerations & Contraindications

| Risk Category | Specific Considerations |
|---------------|-------------------------|
|---------------|-------------------------|

| **Cardiotoxicity** | **Primary Risk:** QT interval prolongation via hERG potassium channel blockade, risking Torsades de Pointes [6] [4]. **Mitigation:** Pre-treatment ECG, continuous cardiac monitoring, magnesium co-administration [1] [3]. | **Drug Interactions** | **Opioids:** Potentiation of effects, increased overdose risk; requires withdrawal from long-acting opioids (e.g., methadone) prior to treatment [4]. **CYP2D6 Inhibitors:** Can alter **ibogaine** metabolism; genotyping for CYP2D6 status is advised [7] [4]. | **Patient Screening** | Exclude patients with pre-existing cardiac conditions, prolonged baseline QTc, and major psychiatric disorders (e.g., psychosis) [6] [4]. |

Experimental Protocol Methodology

For researchers aiming to replicate or build upon these findings, the following detailed methodology is synthesized from the cited clinical and pre-clinical reports.

1. Pre-Treatment Screening and Preparation

- **Medical and Psychological Screening:** Comprehensive intake includes medical history, physical examination, full metabolic panel, and electrocardiogram (ECG) to rule out contraindications [1] [2] [4].
- **Substance Use Tapering:** Patients with opioid use disorder must transition off long-acting opioids (e.g., methadone) well in advance under medical supervision [4].
- **Informed Consent:** Detailed discussion of potential benefits, transient adverse effects (nausea, ataxia, hallucinations), and serious risks (cardiac arrhythmia) [8] [9].

2. Ibogaine Administration and Inpatient Monitoring

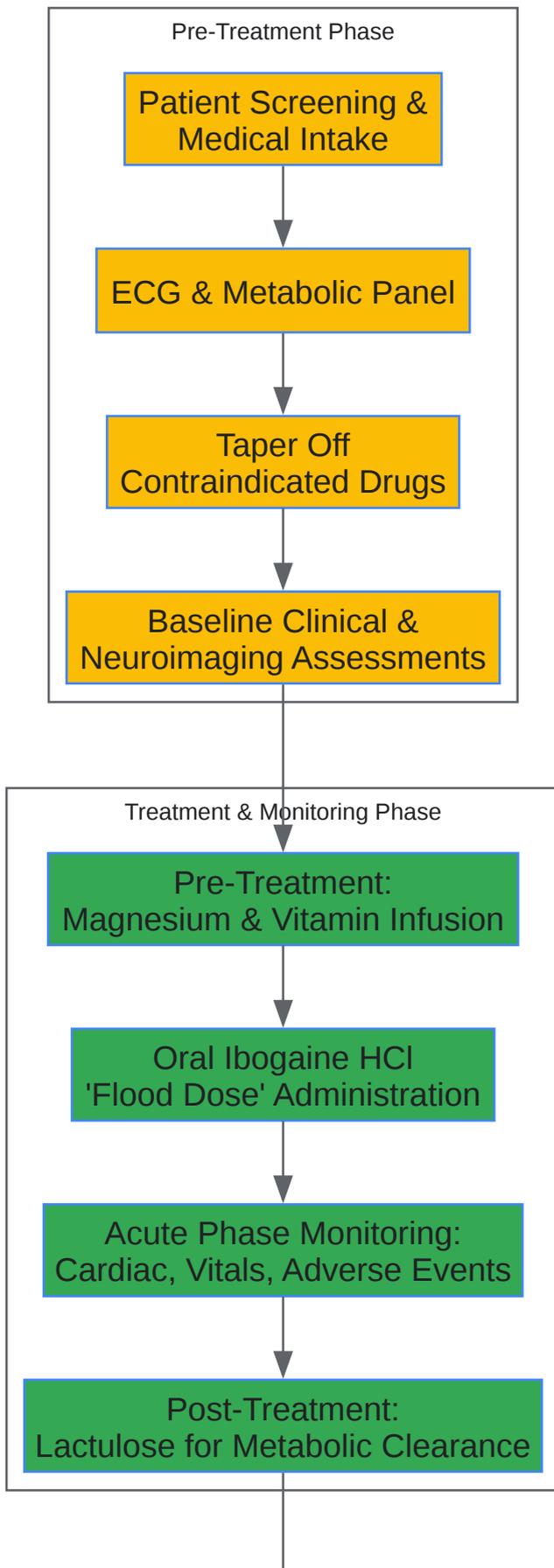
- **Dosing:** A single, weight-adjusted "flood dose" of **ibogaine** hydrochloride is administered orally in capsules. Doses in recent studies range from ~10 to 30 mg/kg [1] [2] [3].
- **Physiological Monitoring:** Continuous cardiac monitoring (with particular attention to QTc interval) for at least the first 12-24 hours. Vital signs (BP, HR, SpO₂) are recorded every 30 minutes during waking hours. Medical staff is present 24/7 [1] [2].
- **Supportive Care:** Management of expected acute effects such as nausea and vomiting is provided. Magnesium is administered via IV infusion as a cardioprotectant throughout the monitoring period [3].

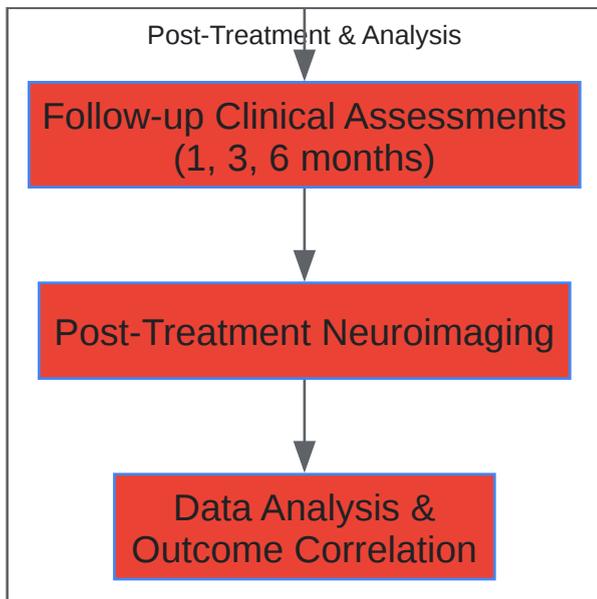
3. Post-Treatment and Follow-Up Assessments

- **Metabolic Support:** Oral lactulose is administered post-treatment to enhance fecal elimination of **ibogaine** and its metabolites [1].
- **Outcome Measures:** Validated clinical scales are administered at baseline and follow-up (e.g., 1 month, 3 months). These can include the WHO Disability Assessment Schedule (WHODAS), PTSD Checklist (PCL-5), and Beck Depression Inventory (BDI) [3].
- **Neuroimaging (Optional):** For neurological studies, MRI with diffusion-weighted imaging (DWI) and cortical thickness analysis can be performed pre- and post-treatment (e.g., 3-10 months after) to quantify structural changes [1].

Experimental Workflow and Signaling Pathways

The diagrams below outline the key experimental workflow and the hypothesized neurobiological mechanisms of action for **ibogaine**.

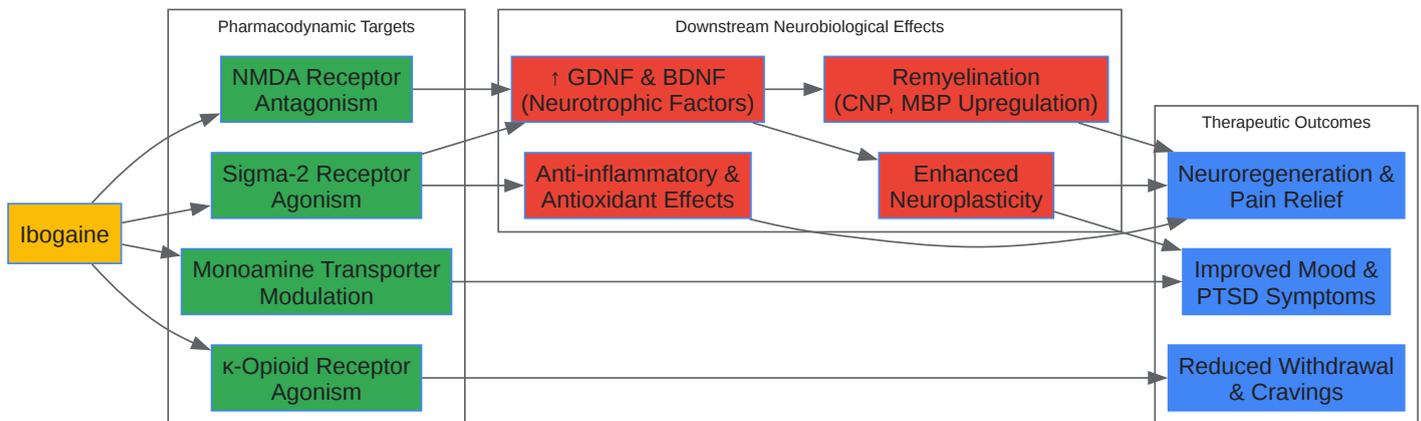




[Click to download full resolution via product page](#)

- Figure 1: Experimental Workflow for **Ibogaine** Co-Therapy Clinical Protocol*

This workflow synthesizes the multi-phase clinical protocol described in the search results, highlighting the critical steps from patient screening to data analysis [1] [2] [3].



[Click to download full resolution via product page](#)

- Figure 2: Hypothesized Signaling Pathways and Mechanisms of Action of **ibogaine***

This diagram summarizes the complex, multi-target mechanism of action of **ibogaine** and its metabolite, **noribogaine**, as reported in the literature [1] [5] [7].

Conclusion

The co-therapy protocol combining **ibogaine** with magnesium and vitamin infusions represents a promising, albeit experimental, approach for treating complex neurological and psychiatric conditions. Its potential to produce significant and lasting benefits after a single administration is notable. However, its application is strictly limited to controlled clinical or research settings with rigorous medical screening and continuous monitoring to mitigate cardiotoxic risks. Future controlled clinical trials with larger sample sizes are essential to validate its efficacy and safety.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.

References

1. Case report: Significant lesion reduction and neural structural changes... [pmc.ncbi.nlm.nih.gov]
2. Frontiers | Case report: Ibogaine reduced severe neuropathic pain... [frontiersin.org]
3. Psychoactive drug ibogaine effectively treats traumatic brain injury in... [med.stanford.edu]
4. Background: Ibogaine is a plant-derived alkaloid that has been used... [journals.lww.com]
5. sciencedirect.com/topics/ pharmacology -toxicology-and... [sciencedirect.com]
6. The Anti-Addiction Drug and the Heart: A Delicate Relation... Ibogaine [pmc.ncbi.nlm.nih.gov]
7. Frontiers | Drug Transporters ABCB1 (P-gp) and OATP, but not... [frontiersin.org]
8. The adverse events of ibogaine in humans: an updated systematic... [pubmed.ncbi.nlm.nih.gov]
9. - Wikipedia Ibogaine [en.wikipedia.org]

To cite this document: Smolecule. [Ibogaine Co-Therapy Protocol: Vitamin Infusion & Clinical Applications]. Smolecule, [2026]. [Online PDF]. Available at:
[<https://www.smolecule.com/products/b563588#ibogaine-co-therapy-protocol-vitamin-infusion>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States
Phone: (512) 262-9938
Email: info@smolecule.com
Web: www.smolecule.com